(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Description
(3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: is a complex organic compound characterized by its unique structure, which includes biphenyl, dichlorophenyl, and furan moieties
Properties
Molecular Formula |
C33H21Cl2NO2 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-phenyl-1-(4-phenylphenyl)pyrrol-2-one |
InChI |
InChI=1S/C33H21Cl2NO2/c34-26-13-17-30(35)29(21-26)32-18-16-28(38-32)19-25-20-31(24-9-5-2-6-10-24)36(33(25)37)27-14-11-23(12-15-27)22-7-3-1-4-8-22/h1-21H/b25-19+ |
InChI Key |
SYIWLYJJPHXBME-NCELDCMTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/C3=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as biphenyl and dichlorophenyl furan derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. These methods also allow for better control over reaction parameters, reducing the risk of impurities and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
(3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other similar compounds, such as dichloroanilines and other biphenyl derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The unique combination of biphenyl, dichlorophenyl, and furan moieties in this compound sets it apart from others, providing distinct chemical and biological activities.
List of Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Biphenyl Derivatives: Compounds containing biphenyl structures with various functional groups.
(3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
